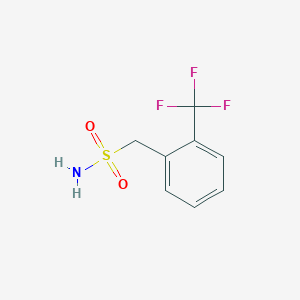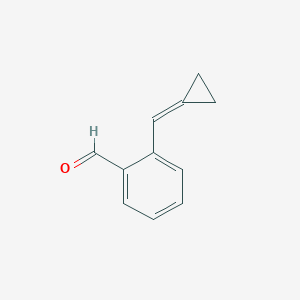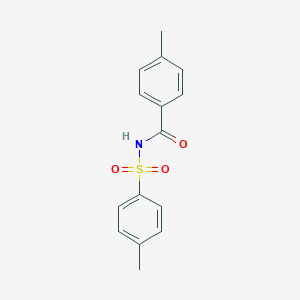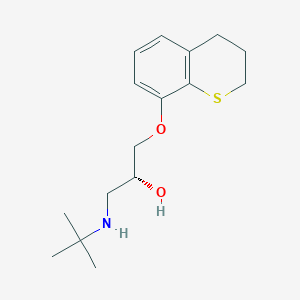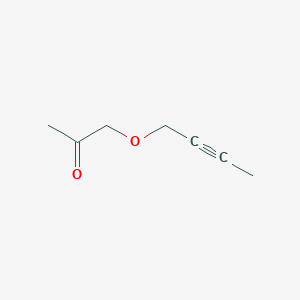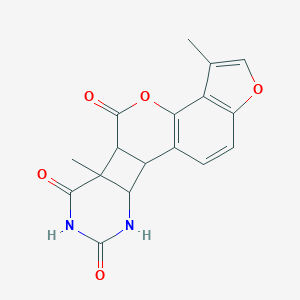
4'-Mat-3,4-adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 4'-Mat-3,4-adduct is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the DNA base, thymine, and has been synthesized using a variety of methods.
Mechanism Of Action
The mechanism of action of the 4'-Mat-3,4-adduct involves its binding to DNA. The compound forms covalent bonds with the DNA base, thymine, which leads to the modification of the DNA structure. This modification can alter the transcriptional activity of genes and lead to changes in gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of the 4'-Mat-3,4-adduct are still being studied. However, it has been shown to have potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of the 4'-Mat-3,4-adduct is its ability to modify DNA structure. This property has potential applications in gene therapy and cancer treatment. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of the 4'-Mat-3,4-adduct. One of the main areas of research is in the field of cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, the compound has potential applications in gene therapy and the treatment of inflammatory diseases. Further studies are needed to determine the potential of this compound in these areas. Finally, the synthesis methods of the 4'-Mat-3,4-adduct can be optimized to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of the 4'-Mat-3,4-adduct can be achieved using several methods. One of the most common methods involves the reaction of thymine with 4-methoxy-1,2-phenylenediamine in the presence of a catalyst. This reaction results in the formation of the 4'-Mat-3,4-adduct. Other methods include the reaction of thymine with 3,4-dibromoaniline or 3,4-dichloroaniline.
Scientific Research Applications
The 4'-Mat-3,4-adduct has been extensively studied due to its potential applications in various fields. One of the main areas of research is in the field of DNA modification. This compound has been shown to bind to DNA and modify its structure, which can lead to changes in gene expression. This property has potential applications in gene therapy and cancer treatment.
properties
CAS RN |
118122-53-5 |
|---|---|
Product Name |
4'-Mat-3,4-adduct |
Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
InChI Key |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Canonical SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
synonyms |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



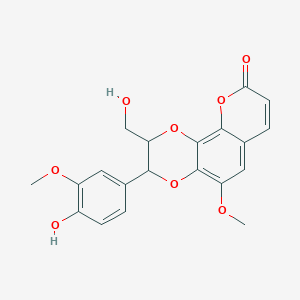
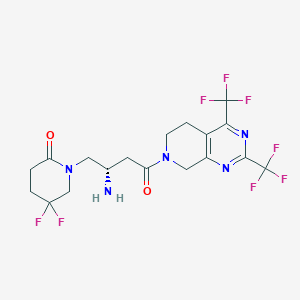

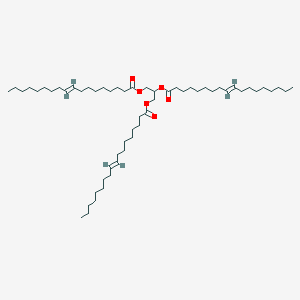
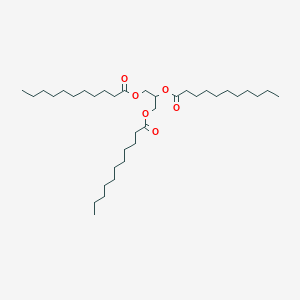
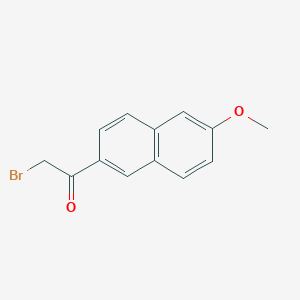
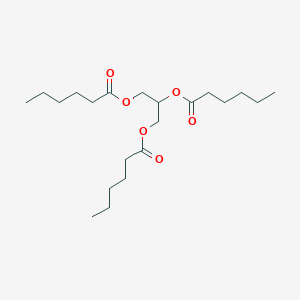
![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
